viF 419-NHS ester
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Overview
Description
viF 419-NHS ester, also known as 6-[(7-Diethylamino-2-oxo-2H-chromene-3-carbonyl)-amino]-hexanoic acid 2,5-dioxo-pyrrolidin-1-yl ester, is a specialized fluorescent labeling reagent. It is widely used in bioconjugation and biomolecule labeling, particularly in drug discovery, proteomics, and cell biology research. This compound enables the covalent attachment of fluorescent labels to proteins, peptides, and nucleic acids for visualization and detection applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of viF 419-NHS ester involves the reaction of 6-[(7-Diethylamino-2-oxo-2H-chromene-3-carbonyl)-amino]-hexanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
viF 419-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins.
Conditions: The reaction typically occurs in a buffered aqueous solution at a pH of around 7.4, which is optimal for the reactivity of the NHS ester.
Major Products
The major product of the reaction between this compound and a primary amine is a fluorescently labeled biomolecule. This product is used for various visualization and detection applications in biological research.
Scientific Research Applications
viF 419-NHS ester has a wide range of applications in scientific research:
Chemistry: Used for the fluorescent labeling of small molecules and polymers.
Biology: Enables the visualization of proteins, peptides, and nucleic acids in various biological assays.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Applied in the production of fluorescent probes for quality control and research purposes.
Mechanism of Action
The mechanism of action of viF 419-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine. This reaction results in the attachment of a fluorescent label to the target molecule. The fluorescent label allows for the visualization and detection of the labeled biomolecule in various assays.
Comparison with Similar Compounds
Similar Compounds
- Fluorescein-NHS ester
- Rhodamine-NHS ester
- Cy5-NHS ester
Uniqueness
viF 419-NHS ester is unique due to its specific fluorescent properties, which include high photostability and brightness. These properties make it particularly suitable for long-term imaging and detection applications. Additionally, its reactivity with primary amines allows for selective labeling of biomolecules without significant interference from other functional groups.
Properties
Molecular Formula |
C24H29N3O7 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C24H29N3O7/c1-3-26(4-2)17-10-9-16-14-18(24(32)33-19(16)15-17)23(31)25-13-7-5-6-8-22(30)34-27-20(28)11-12-21(27)29/h9-10,14-15H,3-8,11-13H2,1-2H3,(H,25,31) |
InChI Key |
FQLWQPCBELYKTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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